2,3-Dibromo-2-methylpentane chemical and physical properties
2,3-Dibromo-2-methylpentane chemical and physical properties
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dibromo-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a probable synthetic route, and suggests an analytical methodology, acknowledging the limited availability of experimentally derived data for this specific compound.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 2,3-dibromo-2-methylpentane | [1] |
| CAS Number | 54305-88-3 | [1][2][3] |
| Molecular Formula | C6H12Br2 | [1][2][3] |
| Molecular Weight | 243.97 g/mol | [1][3] |
| Canonical SMILES | CCC(C(C)(C)Br)Br | [2] |
| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | 3.3 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 243.92853 Da | |
| Monoisotopic Mass | 241.93058 Da | |
| Topological Polar Surface Area | 0 Ų | |
| Heavy Atom Count | 8 | |
| Complexity | 68.9 |
Note: The data in Table 2 are computationally derived and may not reflect experimentally determined values.
Synthesis Protocol
A detailed experimental protocol for the synthesis of 2,3-dibromo-2-methylpentane is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of 2-methyl-2-pentene (B165383). Below is a generalized experimental workflow for this type of reaction.
General Experimental Workflow: Bromination of an Alkene
Caption: Generalized workflow for the synthesis of 2,3-Dibromo-2-methylpentane.
Methodology:
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Reactant Preparation: Dissolve 2-methyl-2-pentene in a suitable inert solvent, such as carbon tetrachloride (CCl4), in a reaction vessel equipped with a stirrer and under controlled temperature conditions (e.g., an ice bath).
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Bromine Addition: Slowly add a solution of bromine (Br2) in the same solvent to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.
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Reaction Monitoring: Monitor the reaction to completion using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching: Once the reaction is complete, quench any remaining bromine by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
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Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filter.
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Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure 2,3-dibromo-2-methylpentane.
Analytical Protocols
Specific analytical protocols for 2,3-dibromo-2-methylpentane are not detailed in the available literature. However, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the analysis of such halogenated hydrocarbons.
General GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of 2,3-Dibromo-2-methylpentane.
Methodology:
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Sample Preparation: Prepare a dilute solution of the sample containing 2,3-dibromo-2-methylpentane in a volatile organic solvent like hexane (B92381) or ethyl acetate.
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GC-MS Parameters (Typical):
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Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
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Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.
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Oven Program: A temperature gradient program would be employed, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.
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Carrier Gas: Helium is typically used as the carrier gas.
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MS Detector: The mass spectrometer would be operated in electron ionization (EI) mode. Data would be collected over a suitable mass range (e.g., m/z 40-300).
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Data Analysis: The identity of 2,3-dibromo-2-methylpentane can be confirmed by its characteristic retention time and the fragmentation pattern in its mass spectrum.
Signaling Pathways and Logical Relationships
There is no information available in the scientific literature to suggest the involvement of 2,3-dibromo-2-methylpentane in any biological signaling pathways. As a simple halogenated alkane, it is not expected to have specific interactions with biological receptors or signaling molecules in the same manner as complex drug molecules. Its biological effects, if any, would more likely be related to its physicochemical properties and potential for non-specific interactions with cellular components.
